Succinimidyl 4-hydrazinobenzoate
Overview
Description
Succinimidyl 4-hydrazinobenzoate is a chemical compound widely used in scientific research, particularly in the fields of bioconjugation and drug delivery systems. Its complex structure and high reactivity make it an ideal tool for various applications, including the modification of proteins and the synthesis of radiolabeled conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of succinimidyl 4-hydrazinobenzoate typically involves the reaction of 4-hydrazinobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) under inert conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature control and solvent recycling, are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Succinimidyl 4-hydrazinobenzoate primarily undergoes substitution reactions due to the presence of the reactive succinimidyl ester group. It can react with primary amines to form stable amide bonds, making it useful for protein modification .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins.
Major Products: The major products of these reactions are hydrazino-modified proteins or peptides, which can be further utilized for various bioconjugation applications .
Scientific Research Applications
Succinimidyl 4-hydrazinobenzoate is extensively used in:
Mechanism of Action
The mechanism of action of succinimidyl 4-hydrazinobenzoate involves the formation of a covalent bond between the succinimidyl ester group and the primary amine group of a target molecule. This reaction results in the formation of a stable amide bond, effectively linking the hydrazinobenzoate moiety to the target molecule. This process is crucial for the creation of bioconjugates and radiolabeled compounds used in various scientific and medical applications .
Comparison with Similar Compounds
Succinimidyl 6-hydrazinonicotinate hydrochloride: Another heterobifunctional linker used for protein modification.
N-Succinimidyl 4-[18F]fluorobenzoate: Used for labeling biomolecules with fluorine-18 for imaging applications.
Uniqueness: Succinimidyl 4-hydrazinobenzoate is unique due to its high reactivity and stability, making it particularly suitable for the modification of proteins and the synthesis of stable bioconjugates. Its ability to form stable amide bonds with primary amines sets it apart from other linkers that may have lower reactivity or stability .
Biological Activity
Succinimidyl 4-hydrazinobenzoate (SHBH) is a heterobifunctional crosslinker widely utilized in bioconjugation, particularly for the modification of proteins and peptides. This compound plays a crucial role in various biochemical applications, including the development of immunoassays and radiolabeled proteins. This article presents a comprehensive overview of the biological activity of SHBH, supported by relevant research findings, case studies, and data tables.
This compound features a succinimide moiety that reacts with primary amines to form stable amide bonds. The hydrazine group can selectively react with carbonyl groups in aldehydes or ketones, facilitating the formation of hydrazones. This dual reactivity makes SHBH an effective tool for conjugating biomolecules.
Key Reaction Mechanisms:
- Amide Bond Formation: Reacts with primary amines on proteins to form stable conjugates.
- Hydrazone Formation: Reacts with carbonyl-containing compounds, enabling labeling and detection.
Applications in Biological Research
- Protein Labeling : SHBH is commonly used for labeling proteins with various tags for detection and quantification purposes. For instance, it has been employed in the synthesis of radiolabeled antibodies for imaging studies.
- Immunoassays : The compound is integral in developing enzyme-linked immunosorbent assays (ELISAs) by linking haptens to carrier proteins, enhancing sensitivity and specificity.
- Drug Development : SHBH facilitates the creation of drug conjugates that can target specific cells or tissues, improving therapeutic efficacy while minimizing side effects.
Case Study 1: Development of Radiolabeled Antibodies
In a study by Vaidyanathan et al., SHBH was utilized to label monoclonal antibodies with fluorine-18 for positron emission tomography (PET) imaging. The resulting conjugates demonstrated high specificity for prostate cancer cells, indicating potential applications in diagnostic imaging .
Case Study 2: Enzyme-Linked Immunoassay
Prudenté et al. synthesized organomercury haptens using SHBH for enzyme-linked immunoassays targeting mercury exposure. The study highlighted the effectiveness of SHBH in creating stable protein conjugates that maintained immunogenicity .
Research Findings
A study focusing on the stability and reactivity of SHBH revealed that the compound effectively modifies proteins under physiological conditions without significant loss of biological activity. The following table summarizes key findings related to its biological activity:
Study | Findings | Applications |
---|---|---|
Vaidyanathan et al. (2006) | High specificity in PET imaging | Oncology diagnostics |
Prudenté et al. (2010) | Stable conjugates for immunoassays | Environmental monitoring |
Garg et al. (1991) | Effective radioiodination of antibodies | Therapeutic applications |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-hydrazinylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c12-13-8-3-1-7(2-4-8)11(17)18-14-9(15)5-6-10(14)16/h1-4,13H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWGOICFRWDKMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157941 | |
Record name | Succinimidyl 4-hydrazinobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133081-23-9 | |
Record name | Succinimidyl 4-hydrazinobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133081239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinimidyl 4-hydrazinobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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